molecular formula C20H22N6O4S B2835966 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 920659-69-4

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Katalognummer: B2835966
CAS-Nummer: 920659-69-4
Molekulargewicht: 442.49
InChI-Schlüssel: MIPVKJBERLVIMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a combination of benzodioxine, sulfonyl, tetrazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzodioxine ring through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Synthesis of the tetrazole ring, often through cycloaddition reactions.
  • Coupling of the tetrazole and benzodioxine derivatives with piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Sulfonamide Formation and Reactivity

The sulfonamide group (-SO₂-NR₂) is central to the compound’s reactivity. Key reactions include:

Nucleophilic Substitution

The sulfonamide’s nitrogen can act as a nucleophile, participating in alkylation or acylation reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated derivatives.

Piperazine Ring Modifications

The piperazine moiety undergoes substitution and coordination reactions:

Quaternary Ammonium Salt Formation

Protonation of the piperazine nitrogen with strong acids (e.g., HCl) generates water-soluble salts, enhancing bioavailability:

Piperazine+HClPiperazine\cdotpHCl\text{Piperazine} + \text{HCl} \rightarrow \text{Piperazine·HCl}

This reaction is quantitative in ethanol.

Cross-Coupling Reactions

The piperazine nitrogen can participate in Buchwald–Hartwig amination or Ullmann-type couplings with aryl halides. For example, coupling with 4-bromotoluene using Pd(OAc)₂/Xantphos yields aryl-piperazine derivatives (Yield: 65% ) .

Benzodioxane Ring Functionalization

The 2,3-dihydrobenzo[b] dioxin core undergoes electrophilic substitution:

Nitration

Nitration with HNO₃/TFA at 0°C introduces nitro groups at the C5 position (meta to the sulfonamide):

Ar-H+HNO3TFAAr-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{TFA}} \text{Ar-NO}_2

Subsequent hydrogenation (H₂/Pd-C) reduces nitro to amine (Yield: 90% ) .

Reaction Reagents Product Yield Source
NitrationHNO₃, TFA, 0°CC5-Nitro derivative75%
HydrogenationH₂, Pd/C, EtOHC5-Amino derivative90%

Tetrazole Group Reactivity

The 1-phenyl-1H-tetrazol-5-yl group exhibits unique reactivity:

Cycloaddition Reactions

The tetrazole can participate in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming triazole-linked conjugates (Yield: 60–70% ) .

Acid-Catalyzed Hydrolysis

In acidic conditions (HCl, reflux), the tetrazole ring hydrolyzes to form an amide:

Tetrazole+H2OHClAmide+N2\text{Tetrazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Amide} + \text{N}_2

This reaction is monitored via TLC and typically completes within 4 hours.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming 2,3-dihydrobenzo[b] dioxin-6-sulfonic acid and piperazine fragments.

  • Oxidative Stability : The compound is stable under aerobic conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄), yielding sulfonic acid derivatives.

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents Applications
SulfonamideNucleophilic substitutionAlkyl halides, acyl chloridesDrug derivatization
PiperazineCoordination chemistryMetal salts (e.g., Zn²⁺)Catalyst design
BenzodioxaneElectrophilic substitutionHNO₃, Br₂Ring-functionalized analogs
TetrazoleCycloadditionCu(I), alkynesBioconjugation

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related sulfonamide compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Anticancer Activity

Recent investigations into similar compounds have demonstrated their potential as anticancer agents. For example, complexes formed from derivatives containing benzodioxin moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of caspase pathways which are crucial in programmed cell death.

Anticonvulsant Properties

The anticonvulsant activity of related compounds has also been explored. Studies on similar structures indicate that they can effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy .

Case Study 1: Diabetes Management

A study focused on a series of sulfonamides derived from 2,3-dihydrobenzo[b][1,4]dioxin demonstrated their effectiveness in inhibiting α-glucosidase. The synthesized compounds were tested for their ability to lower blood glucose levels in diabetic models, showing promising results that warrant further investigation into their pharmacokinetics and long-term effects .

Case Study 2: Neurodegenerative Diseases

Another research effort evaluated the acetylcholinesterase inhibitory effects of these compounds. The findings indicated that specific derivatives could enhance cognitive function in models of Alzheimer’s disease by increasing acetylcholine levels in synaptic clefts . This suggests potential therapeutic avenues for cognitive impairment associated with neurodegeneration.

Wirkmechanismus

The mechanism of action of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methylpiperazine: Lacks the tetrazole moiety.

    1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-phenylpiperazine: Lacks the tetrazole moiety but has a phenyl group.

    1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1H-tetrazol-5-yl)methylpiperazine: Similar but with different substitution patterns.

Uniqueness

The presence of both the tetrazole and benzodioxine moieties in 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine may confer unique biological activities or chemical properties, making it a compound of interest for further research and development.

Biologische Aktivität

The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine , identified by its CAS number 796092-26-7, is a synthetic molecule with potential pharmacological applications, particularly in neuropharmacology. Its structure incorporates a piperazine ring linked to sulfonyl groups and a dihydrobenzo[dioxin] moiety, which contribute to its biological activity.

Structural Characteristics

The compound features:

  • Molecular Formula : C18H19N3O4S
  • Molecular Weight : Approximately 442.48 g/mol
  • CAS Number : 796092-26-7

The structural complexity of this compound allows for interactions with various biological targets, particularly neurotransmitter receptors.

Dopamine Receptor Antagonism

Research indicates that this compound exhibits significant activity as a dopamine D4 receptor antagonist . The dopamine D4 receptor is implicated in several neurological disorders, including schizophrenia and Parkinson's disease. Binding affinity studies have shown that this compound selectively interacts with dopamine D4 receptors while minimizing interactions with serotonin receptors, which is advantageous for reducing potential side effects associated with non-selective receptor binding .

In Vitro Studies

In vitro studies demonstrate that the compound effectively blocks radioactivity in brain tissue slices, indicating its utility in neuroimaging and receptor mapping studies. Such specificity in receptor binding enhances its potential therapeutic applications in psychiatric disorders.

Enzyme Inhibition Potential

In addition to its receptor antagonism, related compounds have shown promise as inhibitors of various enzymes. For instance, derivatives of the dihydrobenzo[dioxin] moiety have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively .

Case Studies and Research Findings

Several studies have focused on the biological activity of structurally similar compounds. For example, a series of substituted piperidine derivatives were studied for their binding affinity to α(2)-adrenoceptors and D(2)-dopamine receptors. Some derivatives demonstrated potent antagonistic activity, suggesting a broader pharmacological profile for compounds derived from the dihydrobenzo[dioxin] framework .

Comparative Analysis of Similar Compounds

Compound NameTarget ReceptorBinding AffinityNotable Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(3-fluorophenyl)sulfonyl)piperazineDopamine D4HighAntagonist
Substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivativesα(2)-AdrenoceptorPotentAntagonist
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesteraseModerateInhibitor

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c27-31(28,17-6-7-18-19(14-17)30-13-12-29-18)25-10-8-24(9-11-25)15-20-21-22-23-26(20)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPVKJBERLVIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.